molecular formula C19H20N2O5 B2704700 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 1105243-37-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2704700
CAS No.: 1105243-37-5
M. Wt: 356.378
InChI Key: NROWWWFQKFJADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a dimethoxyphenethyl group, a furan ring, and an isoxazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.

    Coupling of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction or other cross-coupling methods.

    Formation of the acetamide linkage: This can be achieved by reacting the amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide: can be compared with other acetamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Furan ring : Often associated with biological activity due to its ability to participate in various chemical reactions.
  • Oxazole moiety : Known for its role in biological systems and as a pharmacophore in drug design.

The molecular formula is C22H25N3O4C_{22}H_{25}N_{3}O_{4}, and it has a molecular weight of 393.45 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with furan and oxazole structures have shown significant bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines such as L929 have demonstrated that related compounds exhibit low cytotoxicity at therapeutic concentrations. For example, one study reported that certain oxazole derivatives did not significantly affect cell viability even at concentrations up to 200 µM .

Table 2: Cytotoxicity Results on L929 Cell Line

CompoundConcentration (µM)Cell Viability (%)
Compound A10092
Compound B20078
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Binding : The dimethoxyphenyl group may enhance binding affinity to specific receptors, influencing various signaling pathways.
  • Oxidative Stress Induction : Some derivatives have been reported to induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of oxazole derivatives:

  • Study on Antimicrobial Properties : A recent investigation demonstrated that a series of oxazole-containing compounds exhibited potent activity against Gram-positive bacteria while maintaining low toxicity towards human cells .
  • In Vivo Efficacy : Animal models treated with similar compounds showed significant reductions in infection rates caused by resistant bacterial strains .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-23-15-6-5-13(10-17(15)24-2)7-8-20-19(22)12-14-11-18(26-21-14)16-4-3-9-25-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROWWWFQKFJADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.